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Compound of Interest

Compound Name: MCC950 sodium

cat. No.: B606777

MCC950 Inhibitor Technical Support Center

Welcome to the technical support center for the MCC950 inhibitor. This resource is designed to
assist researchers, scientists, and drug development professionals in effectively using MCC950
and troubleshooting potential experimental issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and specific target of MCC950?

Al: MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor
pyrin domain-containing protein 3) inflammasome.[1][2] It directly targets the NLRP3 protein,
preventing its activation and the subsequent release of pro-inflammatory cytokines IL-13 and
IL-18.[1][3] Specifically, it interacts with the Walker B motif within the NLRP3 NACHT domain,
which interferes with ATP hydrolysis and prevents the conformational change required for
inflammasome oligomerization.[1][4]

Q2: Are there any known off-targets for MCC950?

A2: Yes, the primary identified off-target of MCC950 is Carbonic Anhydrase 2 (CA2).[5][6][7][8]
MCC950 acts as a noncompetitive inhibitor of CA2.[5][6][7] Researchers should be aware of
this interaction, especially when using MCC950 at higher concentrations.

Q3: Have any clinical trials with MCC950 been stopped, and why?
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A3: Yes, clinical trials involving MCC950 (also known as CP-456,773) for rheumatoid arthritis
were halted due to observations of elevated liver enzymes in participants, suggesting potential
hepatotoxicity.[9][10] This highlights the importance of monitoring liver function in preclinical
and clinical studies involving MCC950 and its derivatives.

Q4: Does MCC950 affect other inflammasomes?

A4: MCC950 is highly selective for the NLRP3 inflammasome and has been shown to have no
inhibitory effect on other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3][11]

Q5: What is the recommended in vitro concentration for MCC9507?

A5: While MCC950 has a reported IC50 of approximately 7.5 nM for pyroptosis, it is often used
in the micromolar range in vitro.[5][6] However, users should be cautious as higher
concentrations increase the likelihood of off-target effects, such as the inhibition of Carbonic
Anhydrase 2.[5][6] It is recommended to perform a dose-response curve to determine the
optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/publication/361297955_Therapeutic_potential_of_MCC950_a_specific_inhibitor_of_NLRP3_inflammasome
https://www.researchgate.net/publication/333013420_NLRP3_inhibitors_stoke_anti-inflammatory_ambitions
https://www.invivogen.com/mcc950
https://pubmed.ncbi.nlm.nih.gov/35124417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4392179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pubs.acs.org/doi/10.1021/acschembio.1c00218
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Observed Problem

Potential Cause

Recommended Action

Unexpected changes in
cellular pH or bicarbonate

levels.

MCC950 is a known inhibitor of
Carbonic Anhydrase 2 (CA2),
an enzyme that regulates pH
by catalyzing the conversion of

carbon dioxide to bicarbonate.

[5]16]

- Consider if CA2 inhibition
could influence your
experimental outcome. - If
possible, measure intracellular
or extracellular pH. - Use the
lowest effective concentration
of MCC950 to minimize CA2
inhibition.

Alterations in glucose
metabolism or insulin

sensitivity in vivo.

Some studies suggest
MCC950 can influence
glucose metabolism. For
instance, it has been shown to
improve insulin sensitivity in
db/db mice.[12] However, in
other models, it attenuated the
benefits of TRX2 deletion on

glucose metabolism.[13]

- Carefully monitor blood
glucose levels and perform
glucose and insulin tolerance
tests if your research involves
metabolic studies. - Be aware
that the effects on glucose
metabolism may be model-

dependent.

Discrepancies between in vitro

and in vivo results.

Off-target effects, such as liver
toxicity observed in clinical
trials, may contribute to
different outcomes in whole
organisms compared to cell
culture.[9][10] MCC950's
impact on systemic processes
like glucose metabolism could

also play a role.[12][13]

- When transitioning from in
vitro to in vivo studies,
consider potential systemic off-
target effects. - Monitor animal
health closely, including liver
function tests. - Correlate in
vivo findings with in vitro data

from relevant cell types.

Reduced cell viability at high
concentrations not attributable

to pyroptosis inhibition.

High concentrations of
MCC950 may lead to off-target

toxicity.

- Perform a cytotoxicity assay
(e.g., MTT or LDH assay) to
determine the toxic
concentration range for your
specific cell line. - Ensure that
the observed cell death is not
due to off-target effects by

including appropriate controls.
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The expression levels of - Confirm NLRP3 expression in
Variability in MCC950 NLRP3 and off-target proteins your cell model. - Titrate the
effectiveness between different  like CA2 can vary between cell  MCC950 concentration for
cell types. types, leading to different each new cell line to establish
responses to MCC950.[14] the optimal dose.

Data on MCC950 Off-Target Interactions

Table 1: Biochemical Data for MCC950 Off-Target Interaction with Carbonic Anhydrase 2 (CA2)

Parameter Value Reference
Target Carbonic Anhydrase 2 (CA2) [51[6]
Inhibition Type Noncompetitive [5][6]
IC50 11 pm [51(6]

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

This protocol is used to verify that a compound binds to its target protein in a cellular
environment.[15][16]

Obijective: To determine if MCC950 engages with its intended target (NLRP3) or potential off-
targets (e.g., CA2) within intact cells.

Methodology:

o Cell Treatment: Treat intact cells with various concentrations of MCC950 or a vehicle control
(e.g., DMSO) for a specified duration.

e Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation
and precipitation. Ligand-bound proteins are generally more resistant to thermal
denaturation.
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o Cell Lysis: Lyse the cells to release the soluble proteins.

e Separation: Separate the soluble protein fraction from the precipitated proteins by
centrifugation.

» Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction
using methods like Western blotting or mass spectrometry. An increase in the amount of
soluble target protein at higher temperatures in the presence of the compound indicates
target engagement.

Protocol 2: Affinity-Based Chemical Proteomics for Off-
Target Identification

This protocol is employed to identify the binding partners of a small molecule within the
complex environment of a cell.[5][6]

Objective: To identify potential off-targets of MCC950.
Methodology:

e Probe Synthesis: Synthesize a chemical probe version of MCC950 that includes a
photoaffinity label (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click
chemistry). An example is the probe IMP2070.[5]

o Live Cell Labeling: Treat live cells (e.g., macrophages) with the chemical probe.

o Photocrosslinking: Irradiate the cells with UV light to activate the photoaffinity label, causing
it to covalently bind to nearby proteins (i.e., the target and any off-targets).

o Competition Experiment: In parallel, co-incubate cells with the probe and an excess of the
parent compound (MCC950). This will compete for binding to the true targets and off-targets.

e Lysis and Enrichment: Lyse the cells and use the tag on the probe to enrich for the covalently
bound proteins (e.g., via click chemistry to a biotin azide followed by streptavidin pulldown).

o Proteomic Analysis: Identify the enriched proteins using mass spectrometry. Proteins that are
enriched with the probe alone but not in the competition experiment are considered potential
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binding partners of MCC950.

Visualized Signaling Pathways and Workflows

NLRP3 Inflammasome Activation Downstream Effects

Pro-Caspase-1 Pyroptosis

Inflammasome Assembly | Activation |

Cleavage

PAMPs/DAMPs

o Binds to Walker B motif
ieesslhbtion & prevents ATP hydrolysis I:,::m

Click to download full resolution via product page

Caption: On-target signaling pathway of MCC950 inhibiting the NLRP3 inflammasome.
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Caption: Off-target effect of MCC950 on the Carbonic Anhydrase 2 pathway.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b606777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing
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Caption: Experimental workflow for identifying and validating MCC950 off-targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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